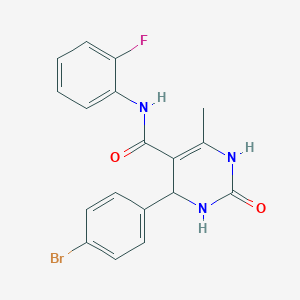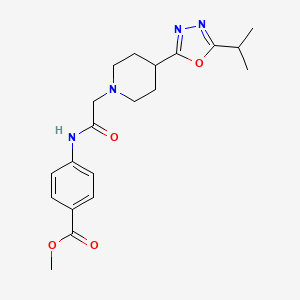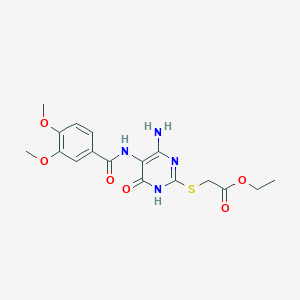
4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15BrFN3O2 and its molecular weight is 404.239. The purity is usually 95%.
BenchChem offers high-quality 4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Properties
A study by Limban, Marutescu, & Chifiriuc (2011) describes the synthesis of a number of acylthioureas, including compounds with bromophenyl and fluorophenyl substituents. These compounds were characterized using elemental analysis, IR, and NMR spectroscopy. The study focused on understanding the spectroscopic properties and potential applications in antimicrobial and antibiofilm activities.
Tyrosine Kinase Inhibition
Research by Rewcastle et al. (1998) investigates the inhibition of tyrosine kinase activity of receptors for the EGF family of growth factors. The study involves analogues of 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine, focusing on the impact of substituents like fluorophenyl on the efficacy of these inhibitors. This research contributes to understanding the role of these compounds in blocking signal transduction enzymes.
Antiprotozoal Agents
A study by Ismail et al. (2004) presents the synthesis of compounds similar to 4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide for potential use as antiprotozoal agents. These compounds showed strong DNA affinities and exhibited significant in vitro activity against T. b. rhodesiense and P. falciparum, demonstrating their potential in treating protozoal infections.
Met Kinase Inhibition
In the context of cancer research, Schroeder et al. (2009) investigated substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyrimidine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated tumor stasis in cancer models and were advanced into clinical trials, indicating the therapeutic potential of compounds with structural similarities to 4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.
Antimicrobial Activity
A study by Kolisnyk et al. (2015) synthesized and tested novel derivatives of 3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides for antimicrobial activity. The results indicated that these compounds were more active than reference drugs against strains like Proteus vulgaris and Pseudomonas aeruginosa, highlighting their potential in antimicrobial applications.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O2/c1-10-15(17(24)22-14-5-3-2-4-13(14)20)16(23-18(25)21-10)11-6-8-12(19)9-7-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQBMEKIQIRGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2681590.png)
![6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2681591.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2681594.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2681596.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2681599.png)
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2681601.png)
![Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2681603.png)

![N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2681607.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2681608.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2681609.png)
![1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazin-1-yl]ethanone](/img/structure/B2681611.png)